
Tyrosinase-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
酪氨酸酶-IN-3 是一种有效的酪氨酸酶抑制剂,酪氨酸酶是一种含铜氧化酶,在黑色素的生物合成中起着至关重要的作用。酪氨酸酶负责将单酚羟基化成邻二酚,然后将邻二酚氧化成邻醌,最终聚合成黑色素。酪氨酸酶抑制剂,如酪氨酸酶-IN-3,由于其控制色素沉着和褐变反应的能力,在化妆品、医药和农业等各个领域引起了广泛的兴趣。
准备方法
合成路线和反应条件
酪氨酸酶-IN-3 的合成通常涉及使用特定的有机反应来引入能够有效抑制酪氨酸酶活性的官能团。合成路线可能包括以下步骤:
核心结构的形成: 这涉及通过缩合、环化或偶联反应等反应构建核心分子骨架。
官能团修饰: 通过卤化、甲基化或羟基化等反应引入增强抑制活性的官能团,例如羟基、甲氧基或卤素基团。
纯化和表征: 使用色谱等技术纯化最终产物,并使用核磁共振和质谱等光谱方法对其进行表征。
工业生产方法
酪氨酸酶-IN-3 的工业生产涉及将实验室合成规模扩大到更大的规模。这需要优化反应条件,以确保高产率和纯度。关键步骤包括:
间歇式或连续流反应器: 使用反应器,可以精确控制反应参数,例如温度、压力和反应物浓度。
催化剂和溶剂: 选择合适的催化剂和溶剂,这些催化剂和溶剂有助于反应,同时具有环境友好性和成本效益。
质量控制: 实施严格的质量控制措施,以确保最终产品的均一性和安全性。
化学反应分析
反应类型
酪氨酸酶-IN-3 经历了各种化学反应,包括:
氧化: 它可以被氧化形成醌类,它们是反应性中间体。
还原: 还原反应可以将醌类还原回相应的二酚。
取代: 酪氨酸酶-IN-3 上的官能团可以被其他基团取代,以改变其活性。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和分子氧。
还原: 使用硼氢化钠或抗坏血酸等还原剂。
取代: 在酸性或碱性环境等条件下,使用卤素、烷基化剂或酰化剂等试剂。
主要产物
这些反应形成的主要产物包括各种醌类、二酚和取代衍生物,它们可能具有不同水平的酪氨酸酶抑制活性。
科学研究应用
酪氨酸酶-IN-3 在科学研究中具有广泛的应用:
化学: 用作研究酶抑制和反应机理的模型化合物。
生物学: 研究它在控制生物体色素沉着和对黑色素生物合成的潜在影响方面的作用。
医学: 探索其在治疗色素沉着过度症、黑色素瘤和其他皮肤病方面的治疗潜力。
工业: 用于开发美白产品、食品防褐变剂和农业产品,以防止收获的水果和蔬菜褐变。
作用机制
酪氨酸酶-IN-3 通过与酪氨酸酶的活性位点结合而发挥作用,在该位点它与对酶催化活性必不可少的铜离子相互作用。这种结合抑制了酶将单酚羟基化和氧化二酚的能力,从而阻止了黑色素的形成。分子靶标包括活性位点中的铜离子和周围的氨基酸残基。参与其作用机制的途径包括抑制 cAMP/PKA/CREB 途径,该途径调节酪氨酸酶的表达和活性。
相似化合物的比较
类似化合物
曲酸: 一种众所周知的酪氨酸酶抑制剂,用于化妆品中美白皮肤。
熊果苷: 一种糖基化的对苯二酚,它抑制酪氨酸酶,并用于美白产品。
对苯二酚: 一种有效的黑色素合成抑制剂,用于皮肤病学治疗色素沉着过度。
酪氨酸酶-IN-3 的独特性
酪氨酸酶-IN-3 与其他抑制剂相比,具有很高的特异性和抑制酪氨酸酶的效力,这是它独特的特点。它具有独特的分子结构,使其能够与酶的活性位点更牢固地结合,从而导致更有效的抑制。此外,它可能具有较少的副作用,并且在各种条件下具有更好的稳定性,这使其成为各种应用的有希望的候选者。
属性
分子式 |
C21H23NO5 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC 名称 |
[2-(2-methyl-5-propan-2-ylanilino)-2-oxoethyl] (E)-3-(2,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C21H23NO5/c1-13(2)16-5-4-14(3)18(10-16)22-20(25)12-27-21(26)9-7-15-6-8-17(23)11-19(15)24/h4-11,13,23-24H,12H2,1-3H3,(H,22,25)/b9-7+ |
InChI 键 |
XRKRGHISYFKGFJ-VQHVLOKHSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)C(C)C)NC(=O)COC(=O)/C=C/C2=C(C=C(C=C2)O)O |
规范 SMILES |
CC1=C(C=C(C=C1)C(C)C)NC(=O)COC(=O)C=CC2=C(C=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




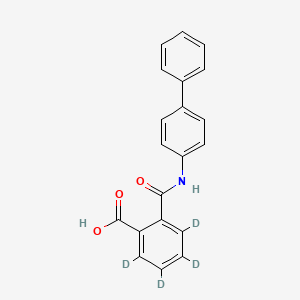
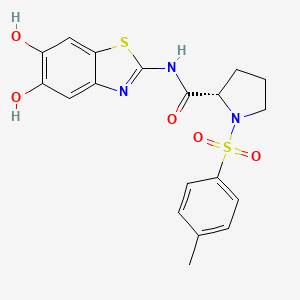
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide](/img/structure/B12415081.png)
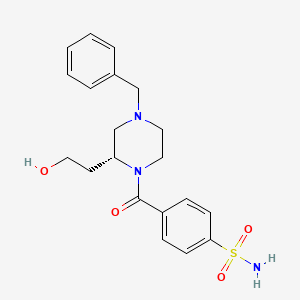
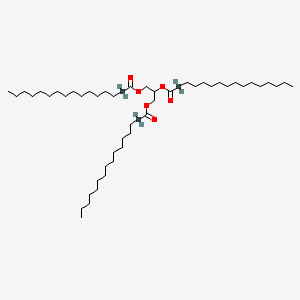
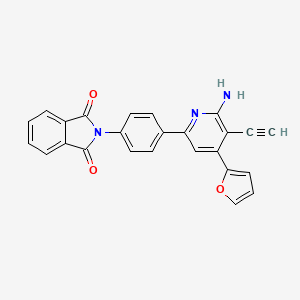
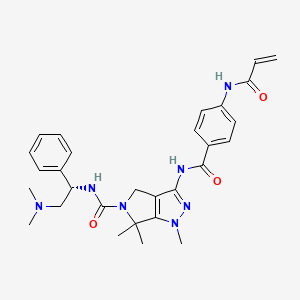
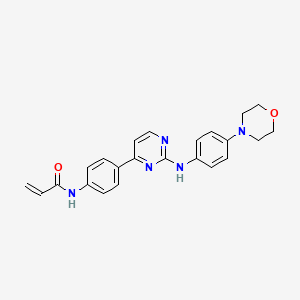
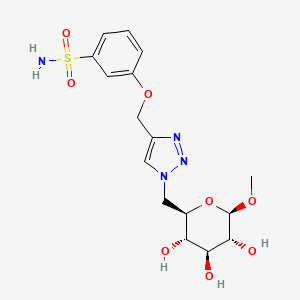
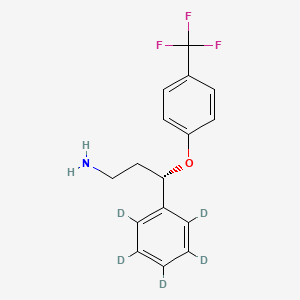
![(1S,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-propan-2-yloxypropane-2-sulfonamide](/img/structure/B12415121.png)

